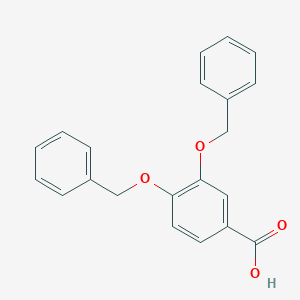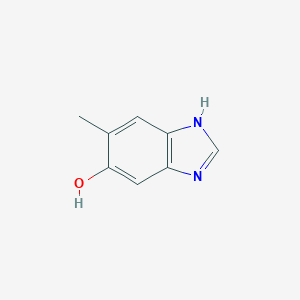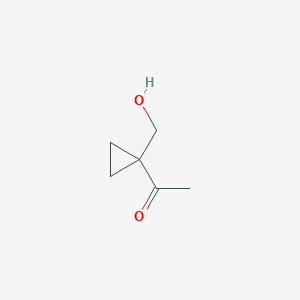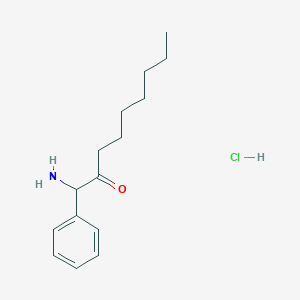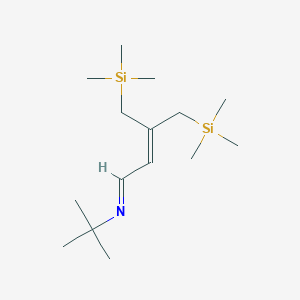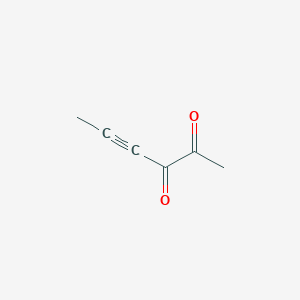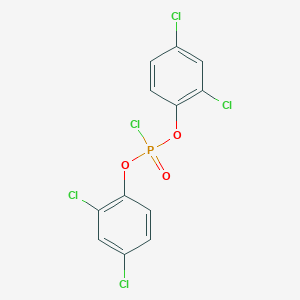
双(2,4-二氯苯基)亚磷酸氯
概述
描述
Bis(2,4-dichlorophenyl) phosphorochloridate is a phosphate catalyst used in the direct conversion of alcohols to azides via activation . It also acts as a coupling agent in the synthesis of oligonucleotide phosphorodithioates . Its chemical formula is (C≡H₂ Cl₂ O₂ P) with a molecular weight of 397.04g/mol .
Synthesis Analysis
The preparation of chlorophosphoric acid bis (2,4-dichlorophenyl) ester usually uses dichlorobenzene as a raw material and is obtained by reacting chlorophosphorous acid with dichlorobenzene . The reaction conditions need to be carefully controlled to ensure safety .Molecular Structure Analysis
The molecular formula of Bis(2,4-dichlorophenyl) phosphorochloridate is (C≡H₂ Cl₂ O₂ P) with a molecular weight of 397.04g/mol .Chemical Reactions Analysis
Bis(2,4-dichlorophenyl) phosphorochloridate is used in the direct conversion of alcohols to azides via activation . It also acts as a coupling agent in the synthesis of oligonucleotide phosphorodithioates .Physical And Chemical Properties Analysis
Bis(2,4-dichlorophenyl) phosphorochloridate is a colorless liquid with a pungent odor . It is stable at room temperature, soluble in organic solvents, and insoluble in water . Its density is 1.6±0.1 g/cm³ .科学研究应用
- Bis(2,4-dichlorophenyl) chlorophosphate serves as a phosphate catalyst in the direct conversion of alcohols to azides. This reaction is essential in organic synthesis, particularly for the preparation of azido compounds, which have applications in medicinal chemistry, materials science, and bioconjugation .
- As a coupling agent , this compound plays a crucial role in the synthesis of oligonucleotide phosphorodithioates . Oligonucleotides are fundamental in molecular biology, gene editing, and diagnostics. The phosphorodithioate modification enhances stability and specificity, making it valuable for antisense oligonucleotide design .
- Bis(2,4-dichlorophenyl) chlorophosphate finds use as a surfactant during the production of ammonium hexafluorophosphate . This compound is essential in battery electrolytes, electroplating, and other electrochemical processes .
- Due to its chlorine content, this compound is employed as a flame retardant in various materials. It can enhance the fire resistance of plastics, textiles, and coatings. Its ability to suppress combustion makes it valuable in safety-critical applications .
- Researchers studying organophosphorus chemistry often explore the reactivity and properties of compounds like Bis(2,4-dichlorophenyl) chlorophosphate. Understanding its behavior contributes to the development of novel synthetic methodologies and functional materials .
- Bis(2,4-dichlorophenyl) chlorophosphate acts as a phosphorylating agent , introducing phosphoryl groups into organic molecules. This modification can alter biological activity, enhance drug delivery, and improve the properties of polymers .
Phosphate Catalyst for Alcohol to Azide Conversion
Oligonucleotide Synthesis
Surfactant in Ammonium Hexafluorophosphate Production
Flame Retardant Applications
Organophosphorus Chemistry Research
Phosphorylating Agent in Organic Synthesis
安全和危害
作用机制
Target of Action
Bis(2,4-dichlorophenyl) phosphorochloridate, also known as Bis(2,4-dichlorophenyl) chlorophosphate, primarily targets alcohols . It acts as a phosphate catalyst in the direct conversion of alcohols to azides .
Mode of Action
The compound interacts with its targets (alcohols) through a process known as activation . This activation allows the alcohols to be directly converted into azides .
Biochemical Pathways
The primary biochemical pathway affected by Bis(2,4-dichlorophenyl) phosphorochloridate is the conversion of alcohols to azides
Pharmacokinetics
Its solubility in various solvents such as chloroform, dmso, and ethyl acetate suggests that it may have good bioavailability.
Result of Action
The primary result of the action of Bis(2,4-dichlorophenyl) phosphorochloridate is the conversion of alcohols to azides . This conversion is significant in the field of organic chemistry, where azides are used in various reactions.
Action Environment
The action of Bis(2,4-dichlorophenyl) phosphorochloridate is influenced by environmental factors such as temperature and the presence of other chemicals. It has a melting point of 51-56 °C , suggesting that it is stable at room temperature. Its solubility in various solvents indicates that it can be used in a variety of environments.
属性
IUPAC Name |
2,4-dichloro-1-[chloro-(2,4-dichlorophenoxy)phosphoryl]oxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl5O3P/c13-7-1-3-11(9(15)5-7)19-21(17,18)20-12-4-2-8(14)6-10(12)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQSBXZVIMBYKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OP(=O)(OC2=C(C=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl5O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407502 | |
| Record name | Bis(2,4-dichlorophenyl) phosphorochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,4-dichlorophenyl) phosphorochloridate | |
CAS RN |
14254-41-2 | |
| Record name | Bis(2,4-dichlorophenyl) phosphorochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2,4-dichlorophenyl) chlorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B125071.png)
![[(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B125074.png)
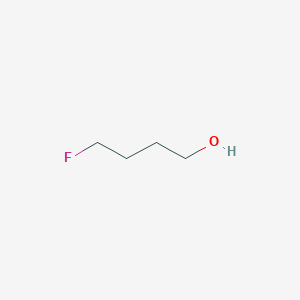

![2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile](/img/structure/B125080.png)
![2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile](/img/structure/B125084.png)

